molecular formula C15H17N5O B1439378 7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204298-04-3

7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1439378
CAS No.: 1204298-04-3
M. Wt: 283.33 g/mol
InChI Key: JMQBYLGRBQGXIZ-UHFFFAOYSA-N
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Description

7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can lead to alterations in cellular pathways and processes, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific hydrazino and methoxyphenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-9-8-13(18-16)20-15(17-9)14(10(2)19-20)11-4-6-12(21-3)7-5-11/h4-8,18H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBYLGRBQGXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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